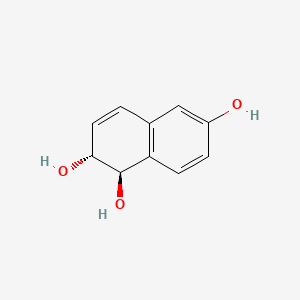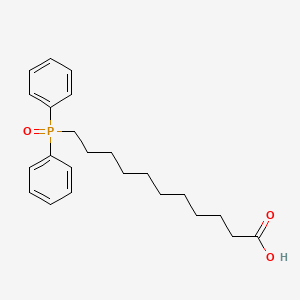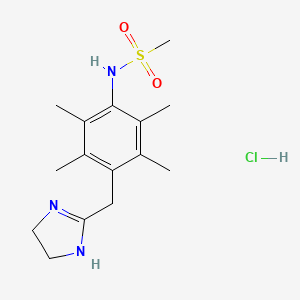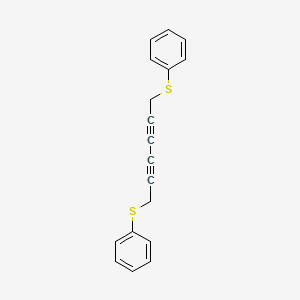
6-Phenylsulfanylhexa-2,4-diynylsulfanylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenylsulfanylhexa-2,4-diynylsulfanylbenzene is an organic compound characterized by the presence of phenylsulfanyl and hexa-2,4-diynylsulfanyl groups attached to a benzene ring. This compound is notable for its unique structure, which includes both sulfur and alkyne functionalities, making it a subject of interest in various fields of chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylsulfanylhexa-2,4-diynylsulfanylbenzene typically involves multi-step organic reactions. One common method includes the coupling of phenylsulfanyl and hexa-2,4-diynylsulfanyl precursors under specific conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions may include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
6-Phenylsulfanylhexa-2,4-diynylsulfanylbenzene can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The alkyne groups can be reduced to alkenes or alkanes under hydrogenation conditions.
Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as thiolates or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
6-Phenylsulfanylhexa-2,4-diynylsulfanylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mécanisme D'action
The mechanism by which 6-Phenylsulfanylhexa-2,4-diynylsulfanylbenzene exerts its effects is largely dependent on its chemical structure. The sulfur atoms can interact with various biological targets, potentially inhibiting enzymes or disrupting cellular processes. The alkyne groups can also participate in click chemistry reactions, making the compound useful in bioconjugation and labeling studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylsulfanylbenzene: Lacks the hexa-2,4-diynyl group, making it less versatile in chemical reactions.
Hexa-2,4-diynylbenzene: Lacks the phenylsulfanyl group, reducing its potential for sulfur-based interactions.
Diphenylsulfide: Contains two phenyl groups attached to sulfur, but lacks the alkyne functionality.
Uniqueness
6-Phenylsulfanylhexa-2,4-diynylsulfanylbenzene is unique due to the combination of phenylsulfanyl and hexa-2,4-diynyl groups.
Propriétés
Numéro CAS |
75354-86-8 |
|---|---|
Formule moléculaire |
C18H14S2 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
6-phenylsulfanylhexa-2,4-diynylsulfanylbenzene |
InChI |
InChI=1S/C18H14S2/c1(9-15-19-17-11-5-3-6-12-17)2-10-16-20-18-13-7-4-8-14-18/h3-8,11-14H,15-16H2 |
Clé InChI |
SLJKJGSMOBPJKM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SCC#CC#CCSC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride](/img/structure/B14455002.png)

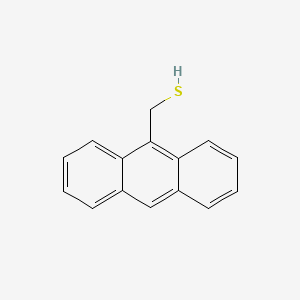
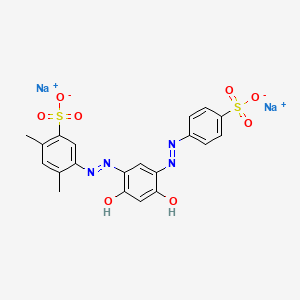
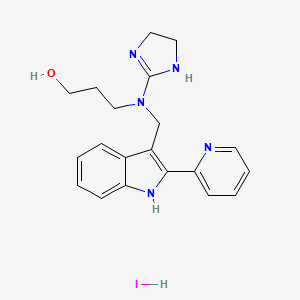
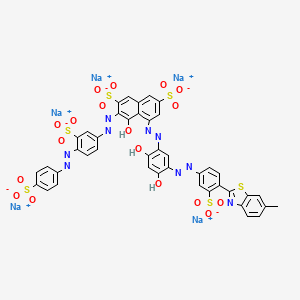

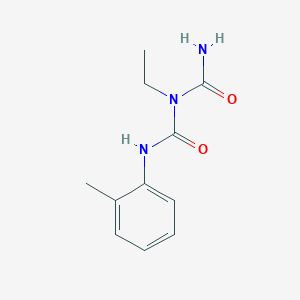
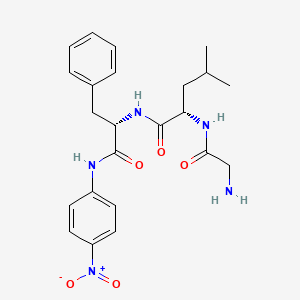
![3-(2H-[1,3]Dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B14455056.png)
